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Compound of Interest

Compound Name: 4-Acetamidobutanoate

Cat. No.: B1236968

An In-depth Technical Guide to 4-Acetamidobutanoic Acid

Introduction

4-Acetamidobutanoic acid, also known as N-acetyl GABA, is an N-acyl-gamma-aminobutyric
acid.[1] It is recognized as the main metabolite of gamma-aminobutyric acid (GABA), a crucial
inhibitory neurotransmitter in the central nervous system.[2][3][4] This compound is found in
various biological systems, existing in all eukaryotes, from yeast to humans.[5][6] It has been
detected in biofluids such as blood, urine, and feces, as well as in prostate tissue.[6][7][8][9]
Beyond its role as an endogenous metabolite, 4-acetamidobutanoic acid has garnered interest
for its potential antioxidant and antibacterial activities.[2][3][4] It is classified as a gamma amino
acid derivative, characterized by an amino group attached to the gamma carbon atom.[5][6]

Chemical Structure and Identification

4-Acetamidobutanoic acid is an acyclic molecule featuring a straight four-carbon chain. Its
structure is defined by a carboxylic acid group at one terminus and an acetamido group at the
other, resulting from the monoacetylation of the nitrogen atom of GABA.[1]

¢ |[UPAC Name: 4-acetamidobutanoic acid[1][5]
e SMILES: CC(=O)NCCCC(=0)0[1][6]

« InChl: InChl=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)[1][5]
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e InChIKey: UZTFMUBKZQVKLK-UHFFFAOYSA-N[1][5]

Physicochemical

Properties

The key physicochemical properties of 4-Acetamidobutanoic acid are summarized below.

These properties are crucial for understanding its behavior in biological systems and for

developing analytical methods.

Property Value Source(s)
CAS Number 3025-96-5 [L][2][10][12][12][13]
Chemical Formula CeH11NOs3 (L1510 a][12][13]
Molecular Weight 145.16 g/mol (Average)[1][5] [1105][11][13]
145.073893223 Da

: . [11[5]
(Monoisotopic)[5]

Light yellow to beige crystalline

Appearance [2]

powder

Water Solubility

19.9 g/L (or 19.9 mg/ml)

[2][5]

logP -0.4810 -0.8 [1][5]
pKa (Strongest Acidic) 4.49 [5]
pKa (Strongest Basic) -1.4 [5]
Polar Surface Area 66.4 A2 [1][5]
Hydrogen Acceptor Count 3 [5]
Hydrogen Donor Count 2 [5]
Rotatable Bond Count 4 [5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of 4-

Acetamidobutanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectrum Solvent

Chemical Shifts
(ppm)

Source

1H NMR DMSO-de

7.86 (t, 1H, -NH-),

3.03 (g, 2H, -CH2-

NH-), 2.22 (t, 2H, -
CH2-COOH), 1.79 (s, [1]
3H, CH3-C=0), 1.61
(quintet, 2H, -CH2-
CH2-CHz-)

13C NMR DMSO-de

174.06 (C=0,

carboxylic acid),

169.12 (C=0, amide),

37.95 (-CH2-NH-), [1]
31.11 (-CH2-COOH),

24.60 (-CH2-CHa-

CHz2-), 22.48 (CHs-)

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight and fragmentation pattern of

the molecule.
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Technique

Key Features

Source(s)

GC-MS

A predicted GC-MS spectrum
shows notable peaks at m/z
values of 44.0125, 86.0603,
and 43.0169.[1] Analysis of the
trimethylsilyl (TMS) derivative
shows a retention index of
1488.05 on a 5%-phenyl-95%-
dimethylpolysiloxane column.
[14]

[1](14]

MS-MS

Positive ion mode
fragmentation shows primary
peaks at m/z 44.0125,
86.0603, 43.0169, and
45.0331.[1]

[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Approximate

Functional Group Vibrational Mode Source
Wavenumber (cm—1)
O-H (Carboxylic Acid) Stretching 3300-2500 (broad) [15]
N-H (Amide) Stretching ~3300 [15]
C-H (Alkyl) Stretching 3000-2850 [15]
C=0 (Carboxylic Acid)  Stretching ~1710 [15]
C=0 (Amide I) Stretching ~1640 [15]
N-H (Amide I1) ~1550 [15]

Biological Role and Signaling Pathways
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4-Acetamidobutanoic acid is a product of the urea cycle and the metabolism of amino groups.
[6][7] It is a derivative of GABA, formed via a biosynthetic pathway from putrescine.[12] While
considered a minor pathway for GABA synthesis compared to the primary route from
glutamate, it plays a significant physiological role in the brain, such as in the striatum for
inhibiting dopaminergic neurons.[12]

Biosynthesis from Putrescine

The transformation from putrescine to GABA involves several enzymatic steps, with 4-
acetamidobutanoic acid as a key intermediate. The pathway is as follows:

Putrescine is acetylated by putrescine acetyltransferase (PAT) to form N-acetylputrescine.

e Monoamine oxidase B (MAO-B) oxidizes N-acetylputrescine to produce N-acetyl-y-
aminobutyraldehyde.

e Aldehyde dehydrogenase (ALDH) further oxidizes this aldehyde to yield 4-
Acetamidobutanoic acid (N-acetyl-GABA).

o Finally, an uncharacterized deacetylase removes the acetyl group to produce y-aminobutyric
acid (GABA).[12]

PAT MAO-B _ N-acetyl-y- JA\Nb]z I 4-Acetamidobutanoic Deacetylase

" | aminobutyraldehyde acid

NAcetylputrescine GABA

Click to download full resolution via product page

Biosynthesis of GABA from Putrescine.

Experimental Protocols
Plausible Chemical Synthesis: N-acetylation of GABA

A standard laboratory synthesis of 4-Acetamidobutanoic acid can be achieved through the N-
acetylation of its precursor, y-aminobutyric acid (GABA).

Objective: To synthesize 4-Acetamidobutanoic acid by acetylating the primary amine of GABA.
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Materials:

e y-Aminobutyric acid (GABA)

o Acetic anhydride

o Asuitable solvent (e.g., water, glacial acetic acid)

» Base (e.g., sodium bicarbonate or triethylamine) for neutralization

e Hydrochloric acid (for acidification)

o Standard laboratory glassware, magnetic stirrer, and heating mantle
« Filtration apparatus

Procedure:

o Dissolution: Dissolve GABA in the chosen solvent in a round-bottom flask. If using water, a
basic solution may be required to deprotonate the carboxylic acid and improve solubility.

o Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the
stirred solution. The reaction is exothermic.

e Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be
monitored by thin-layer chromatography (TLC).

o Workup:

o If the reaction was run under basic conditions, carefully acidify the mixture with
hydrochloric acid to precipitate the product.

o If runin an organic solvent, the solvent can be removed under reduced pressure.

 Purification: The crude product is collected by vacuum filtration. Recrystallization from a
suitable solvent system (e.g., water/ethanol) can be performed to obtain the pure 4-
Acetamidobutanoic acid.
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o Characterization: Confirm the identity and purity of the product using NMR, IR, and MS,
comparing the obtained spectra with reference data.

Analytical Workflow

The identification and quantification of 4-Acetamidobutanoic acid in biological or synthetic
samples typically involve chromatographic separation followed by spectroscopic detection.

Objective: To identify and quantify 4-Acetamidobutanoic acid from a sample matrix.
Methodology:
e Sample Preparation:

o Biofluids (e.g., plasma, urine): Perform protein precipitation using a solvent like acetonitrile
or methanol. Centrifuge to remove solid debris. The supernatant can be used directly or
after a solid-phase extraction (SPE) cleanup step.

o Tissues: Homogenize the tissue in a suitable buffer, followed by extraction with an organic
solvent and centrifugation.

e Chromatography:

o Gas Chromatography (GC): Derivatization is often required to increase the volatility of the
analyte. A common method is silylation using agents like N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS derivative.[14] A non-polar
column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is typically used for separation.[14]

o Liquid Chromatography (LC): Reversed-phase (e.g., C18) or HILIC columns can be used.
A mobile phase consisting of an aqueous buffer (e.g., water with formic acid) and an
organic solvent (e.g., acetonitrile) is common.

o Detection (Mass Spectrometry):
o Couple the chromatograph to a mass spectrometer (GC-MS or LC-MS).

o Operate the MS in a suitable ionization mode (Electron lonization for GC; Electrospray
lonization for LC).
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o Monitor for the specific m/z of the parent ion and its characteristic fragment ions for high
selectivity and sensitivity (Selected lon Monitoring or Multiple Reaction Monitoring).

e Quantification:

o Use a calibration curve prepared with certified standards of 4-Acetamidobutanoic acid.

o An isotopically labeled internal standard, such as 4-Acetamidobutanoic acid-d3, is
recommended for accurate quantification to correct for matrix effects and variations in
sample processing.[3][4]
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General workflow for analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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